Solvent-Dependent Enantiomeric Excess Control
The enzymatic chemoselective synthesis of (R)-(−)-N‑benzyl‑3‑(benzylamino)butanamide demonstrates strong solvent‑dependence of enantiomeric excess (ee). In pure n‑hexane, the product is obtained as a racemic mixture (ee ≈ 0%). In a 1:1 n‑hexane/2‑methyl‑2‑butanol (2M2B) mixture, the ee increases to 79.8% for the Michael adduct and 67.8% for the double addition product [1]. This quantifies the differentiation between an achiral reaction environment and one optimized for lipase‑catalyzed resolution.
| Evidence Dimension | Enantiomeric excess (ee) of (S)-(+)-4 (Michael adduct) |
|---|---|
| Target Compound Data | ee = 79.8% in n-hexane/2M2B 1:1 |
| Comparator Or Baseline | ee ≈ 0% (racemic) in 100% n-hexane |
| Quantified Difference | +79.8 percentage points |
| Conditions | Lipase CalB (Novozym 435), benzylamine + methyl crotonate, 65 °C, 72 h |
Why This Matters
Demonstrates that the compound's enantiomeric purity is not fixed but tunable via solvent choice, enabling procurement of material with defined stereochemical purity for structure–activity relationship studies.
- [1] Ortega-Rojas MA, Rivera-Ramírez JD, Ávila-Ortiz CG, Juaristi E. One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity. Molecules. 2017;22(12):2189. Table 1, entry 5. View Source
